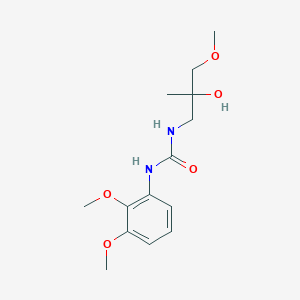

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

描述

属性

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-14(18,9-19-2)8-15-13(17)16-10-6-5-7-11(20-3)12(10)21-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFPZNJQSNPXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative. The reaction conditions often include:

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

- Use of large-scale reactors.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Biology

In biological research, it can be utilized to study enzyme interactions or act as a ligand in biochemical assays. The presence of methoxy and hydroxy groups may enhance its binding affinity to specific targets.

Medicine

Research is ongoing into its potential therapeutic properties . It may act on molecular targets involved in various diseases, making it a candidate for drug development. Preliminary studies suggest it could modulate biological pathways relevant to disease mechanisms.

Industry

In industrial applications, this compound is valuable in the production of specialty chemicals or materials. Its unique chemical properties might lead to innovations in material science or the development of new chemical processes.

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea with certain enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity at specific concentrations, suggesting its potential as a lead compound for drug design targeting metabolic disorders.

- Synthesis of Derivatives : Research demonstrated the utility of this compound in synthesizing derivatives with enhanced biological activity. By modifying the side chains, researchers developed compounds that showed improved efficacy against specific cancer cell lines.

作用机制

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

| Compound | Molecular Formula | Substituents (R1, R2) | LogP* (Predicted) | Water Solubility* |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₂N₂O₅ | 2,3-Dimethoxyphenyl; hydroxy-methoxy-methylpropyl | 1.8 | Moderate |

| 1-(3-Isopropylphenyl)-3,3-dimethylurea | C₁₂H₁₈N₂O | 3-Isopropylphenyl; dimethyl | 2.5 | Low |

*Predicted using DFT-based methods as referenced in .

Chalcone Derivatives

Compound: (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

- Structure: Chalcone backbone with 4-aminophenyl and 2,3-dimethoxyphenyl groups.

- Activity : Exhibits 31.58% inhibition of PfFd-PfFNR interaction (antimalarial target) .

- Key Differences : The urea backbone in the target compound replaces the α,β-unsaturated ketone of chalcones. Urea derivatives often exhibit stronger hydrogen-bonding capacity, which may alter target selectivity compared to chalcones .

Flavonoid Derivatives

Compound : 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP)

- Structure : Flavone analog with 2,3-dimethoxyphenyl and 5-methylfuran groups.

- Activity: ED₅₀ = 0.5 mg/kg in antinociceptive models; acts via non-opioid pathways (e.g., NO and glutamate inhibition) .

Computational and Mechanistic Insights

- DFT Studies : Methoxy groups in 2,3-dimethoxyphenyl derivatives exhibit electron-donating effects, stabilizing HOMO-LUMO gaps (~4.5 eV), which correlate with redox activity in biological systems .

- Docking Simulations : Chalcone derivatives with NH₂ groups show enhanced electrostatic interactions with enzyme targets (e.g., PfFNR), a feature the target compound may exploit via its urea moiety .

生物活性

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, with the CAS number 1334370-23-8, is an organic compound classified as a urea derivative. This compound has garnered attention due to its potential biological activities, which are critical for various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Molecular Formula

- Molecular Formula : C14H22N2O5

- Molecular Weight : 298.33 g/mol

Structural Features

The compound features a phenyl ring with two methoxy substituents and a hydroxy-methoxy-2-methylpropyl side chain. The presence of these functional groups is significant as they can influence the compound's biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1334370-23-8 |

| Molecular Weight | 298.33 g/mol |

| Molecular Formula | C14H22N2O5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities through competitive or non-competitive inhibition, depending on its binding affinity and the nature of the target site.

Anticancer Activity

The urea class compounds have been investigated for their anticancer properties. Some studies have reported that urea derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with cell cycle regulation . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Enzyme Interaction Studies

The compound's ability to act as a ligand in biochemical assays has been noted. It may interact with specific enzymes involved in metabolic pathways, thus influencing cellular functions and potentially leading to therapeutic applications in metabolic disorders .

Study 1: Antimicrobial Efficacy

A comparative study was conducted on various urea derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy and hydroxy groups in enhancing bioactivity.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis involving coupling reactions is typical for urea derivatives. For example:

- Step 1 : Prepare the 2-hydroxy-3-methoxy-2-methylpropylamine intermediate via reductive amination of a ketone precursor.

- Step 2 : React with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to minimize side products like hydrolysis or dimerization.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ ~3.8 ppm, urea NH protons at δ ~6–8 ppm).

- IR Spectroscopy : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and hydroxyl O-H stretch at ~3200–3400 cm⁻¹.

- X-ray Crystallography : Resolve steric effects of the 2-methylpropyl group and hydrogen-bonding patterns in the urea moiety .

Q. What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

- LogP : Predicted ~2.5–3.5 (via computational tools like MarvinSuite), indicating moderate lipophilicity.

- pKa : The hydroxyl group (pKa ~9–10) and urea NH (pKa ~10–12) influence pH-dependent solubility.

- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) to identify optimal formulation strategies .

Advanced Research Questions

Q. What computational strategies are effective in predicting binding affinity with protein targets relevant to neurological disorders?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like serotonin receptors. Prioritize hydrogen bonding with urea groups and hydrophobic interactions with aromatic rings .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent). Validate with experimental IC50 data from radioligand binding assays .

Q. How can researchers resolve contradictions between in vitro activity and in silico predictions for this compound?

- Hypothesis Testing :

- False Positives : Re-evaluate docking parameters (e.g., grid box size, water inclusion).

- Experimental Variability : Repeat assays with stricter controls (e.g., ATP levels in kinase assays).

- SAR Expansion : Synthesize analogs with modified methoxy/hydroxyl groups to isolate critical pharmacophores. Cross-reference with QSAR models .

Q. Which in vivo models are appropriate for evaluating pharmacokinetics, given the compound’s structural complexity?

- Rodent Models : Administer via oral gavage or IV to measure plasma half-life, brain penetration (BBB permeability via LC-MS/MS), and metabolite profiling.

- Toxicology : Conduct dose-escalation studies in Sprague-Dawley rats, monitoring hepatic enzymes (ALT/AST) and renal function .

Q. How can formulation strategies improve the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。